![molecular formula C24H32O2 B12555968 [1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester CAS No. 142557-75-3](/img/structure/B12555968.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester: is an organic compound that belongs to the class of biphenyl carboxylic acid esters This compound is characterized by a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and a decyl chain attached to the 4’-position of the other phenyl ring The carboxylic acid group is esterified with a methyl group, resulting in the formation of a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The biphenyl core of the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Biphenyl quinones or hydroxylated biphenyl derivatives.
Reduction: [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl alcohol.
Substitution: Halogenated biphenyl derivatives or other substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of liquid crystals and other advanced materials.
Biology:
Biological Probes: The compound can be modified to include fluorescent or radioactive labels, making it useful as a probe in biological assays and imaging studies.
Medicine:
Drug Development: Derivatives of the compound can be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry:
Coatings and Adhesives: The compound can be used as an additive in coatings and adhesives to improve their performance and durability.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester depends on its specific application. In catalysis, the compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-hexyl-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-butyl-, methyl ester
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the biphenyl core. The decyl chain in [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester provides unique properties such as increased hydrophobicity and potential for self-assembly in materials science applications.
- Reactivity: The longer alkyl chain may also influence the reactivity of the compound in various chemical reactions, potentially affecting the rate and selectivity of reactions.
- Applications: The specific applications of each compound may vary based on their physical and chemical properties. For example, compounds with shorter alkyl chains may be more suitable for certain biological applications, while those with longer chains may be preferred in materials science.
Eigenschaften
CAS-Nummer |
142557-75-3 |
|---|---|
Molekularformel |
C24H32O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
methyl 4-(4-decylphenyl)benzoate |
InChI |
InChI=1S/C24H32O2/c1-3-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)22-16-18-23(19-17-22)24(25)26-2/h12-19H,3-11H2,1-2H3 |
InChI-Schlüssel |
NFDJRDZLJFHINR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
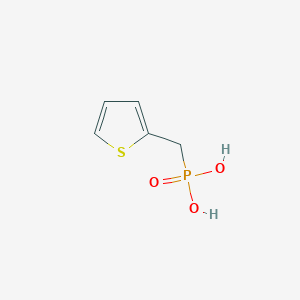

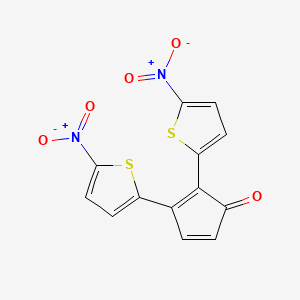
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
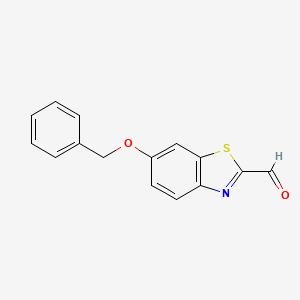

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)

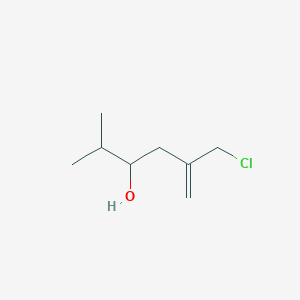
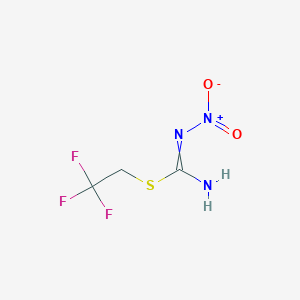
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
